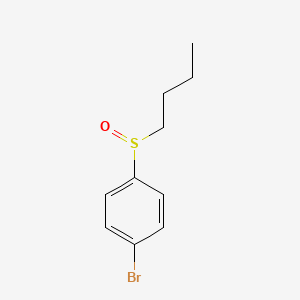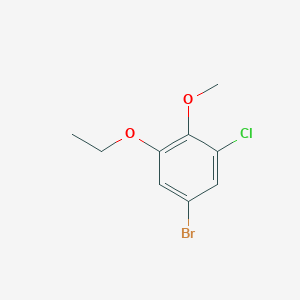
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is an aromatic compound with the molecular formula C9H9BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a propan-2-yloxy group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: Reduction of the acyl group to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the halogen atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Halogenating Agents: Bromine, chlorine, and fluorine sources for halogenation.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Reducing Agents: Zinc amalgam and hydrochloric acid for Clemmensen reduction.
Coupling Reagents: Palladium catalysts and organoboron compounds for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying their interactions with biological targets.
Medicine: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The presence of multiple halogen atoms and the propan-2-yloxy group can influence its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the propan-2-yloxy group.
1-Bromo-2-chloro-4-fluorobenzene: Different positioning of halogen atoms on the benzene ring.
1-Bromo-4-chloro-2-fluorobenzene: Another isomer with different halogen positioning.
Uniqueness
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is unique due to the presence of the propan-2-yloxy group, which can significantly alter its chemical properties and reactivity compared to other halogenated benzene derivatives. This makes it valuable in specific synthetic applications and research studies.
Propriétés
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-8-4-6(11)3-7(10)9(8)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNFHRJWPRKLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B8027033.png)









![[(4-Bromophenyl)methyl]diethylamine hydrochloride](/img/structure/B8027111.png)
